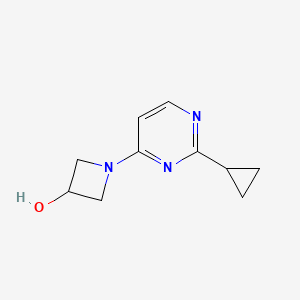![molecular formula C16H28ClN B2524128 1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride CAS No. 1215759-06-0](/img/structure/B2524128.png)
1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride is a derivative of tricyclo[4.3.1.1(3,8)]undecane, which is a polycyclic alkane. This compound is of interest due to its potential biological activities, particularly as an antiviral agent. The structure of the compound suggests that it may have unique chemical and physical properties that could be exploited for medicinal purposes.
Synthesis Analysis
The synthesis of derivatives of tricyclo[4.3.1.1(3,8)]undecane involves functionalization reactions via cationic intermediates. For instance, bromination at C-1 followed by conversion into various functional groups such as hydroxide, carboxylic acid, and amine has been reported. These functional groups can then be used to synthesize secondary derivatives like esters, amides, carbamates, and ureas . Additionally, the synthesis of enantiomeric polyhydroxyalkylpyrrolidines from 1,3-dipolar cycloadducts has been described, which involves a series of reactions including reduction, N-protection, and degradative oxidation to afford varied pyrrolidine structures . Furthermore, a stereocontrolled synthesis of highly functionalized pyrrolizidine systems via rearrangement of 1,3-dipolar cycloadducts has been documented, which could be related to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride is likely to be complex due to the presence of the tricyclic system. The tricyclic framework provides a rigid backbone that can influence the overall conformation and stereochemistry of the molecule. The presence of the pyrrolidine ring suggests potential for diverse chemical reactivity and interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of the compound is expected to be influenced by the functional groups attached to the tricyclic system. For example, the amine hydrochlorides derived from similar structures have shown marked antiviral activities . The pyrrolidine ring itself is a versatile moiety that can undergo various chemical transformations, such as N-alkylation or oxidation, which can be used to further modify the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride would be influenced by its molecular structure. The polycyclic nature of the compound would likely result in a high degree of rigidity and low solubility in water. The presence of the pyrrolidine ring and hydrochloride salt form could improve solubility in polar solvents and enhance its bioavailability. The compound's stereochemistry and conformational stability could also affect its binding affinity to biological targets and its overall biological activity .
Wissenschaftliche Forschungsanwendungen
Antiviral Activities
Polycycloalkanes, closely related to the structural motif of "1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride", have been studied for their antiviral activities. Specifically, derivatives like 4-homoisotwistane have shown significant potency against viruses, demonstrating 30-50 times the effectiveness of amantadine hydrochloride in in vitro assays against Newcastle disease virus. These findings suggest potential therapeutic applications in antiviral drug development (Aigami, Inamoto, Takaishi, & Fujikura, 1976).
Synthetic Applications
The synthesis and functionalization of pyrrolidines, a core structure in "1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride", have been extensively studied for their applications in organic chemistry. Pyrrolidines are crucial heterocyclic organic compounds with biological effects, used in medicine, dyes, and agrochemical substances. Research into pyrrolidine chemistry, including [3+2] cycloaddition reactions to create novel pyrrolidine derivatives, underscores their importance in the development of new synthetic methods and materials (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).
Organocatalysis
Pyrrolidine derivatives also play a critical role in organocatalysis, showcasing the versatility of these compounds in synthetic organic chemistry. For example, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine has been identified as an effective organocatalyst for asymmetric intramolecular aldol reactions. This highlights the potential of pyrrolidine-based compounds in facilitating complex organic transformations with high enantioselectivity, further broadening the scope of their applications in chemical synthesis (Hayashi, Sekizawa, Yamaguchi, & Gotoh, 2007).
Eigenschaften
IUPAC Name |
1-(1-tricyclo[4.3.1.13,8]undecanylmethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N.ClH/c1-2-6-17(5-1)12-16-9-13-3-4-14(10-16)8-15(7-13)11-16;/h13-15H,1-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQNPQHPSAXCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC23CC4CCC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

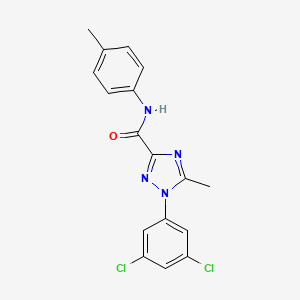
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide](/img/structure/B2524047.png)
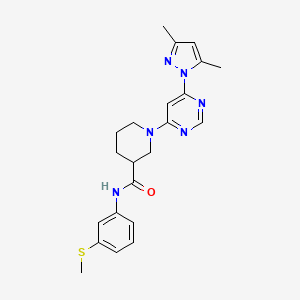
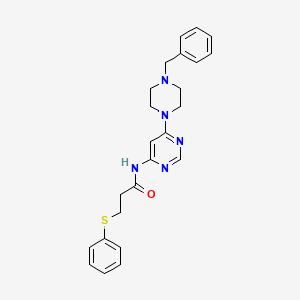
![Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2524052.png)

![6-Fluorospiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2524057.png)
![2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile](/img/structure/B2524059.png)
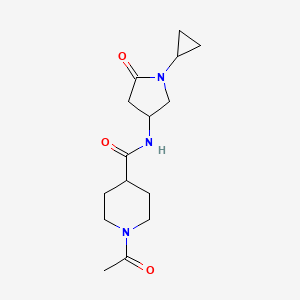
![3-((2,5-dimethylphenyl)sulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2524062.png)
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524063.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2524064.png)

